molecular formula C18H16O5 B3132282 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester CAS No. 365543-23-3

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester

Cat. No.: B3132282
CAS No.: 365543-23-3
M. Wt: 312.3 g/mol
InChI Key: UHSRRFXIDYKERM-SOFGYWHQSA-N
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Description

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety, a hydroxybenzoic acid ester, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) can reduce the vinyl group.

    Substitution: Nucleophiles such as alkoxides can react with the hydroxy group under basic conditions.

Major Products

    Epoxides: and from oxidation.

    Ethyl derivatives: from reduction.

    Ether derivatives: from substitution.

Scientific Research Applications

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester is unique due to its combination of a benzo[1,3]dioxole moiety, a vinyl group, and a hydroxybenzoic acid ester, which together contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-2-21-18(20)17-13(4-3-5-14(17)19)8-6-12-7-9-15-16(10-12)23-11-22-15/h3-10,19H,2,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSRRFXIDYKERM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170747
Record name Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365543-23-3
Record name Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester
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